molecular formula C15H11BrN2O2S B5144517 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione

Cat. No.: B5144517
M. Wt: 363.2 g/mol
InChI Key: IDSHSSIQPUBQIO-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final thiazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures but different substituents, known for their antidiabetic properties.

    Phenylthiazoles: Compounds with a thiazole ring and phenyl substituents, studied for their antimicrobial and anticancer activities.

Uniqueness

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione is unique due

Properties

IUPAC Name

5-(4-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSHSSIQPUBQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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